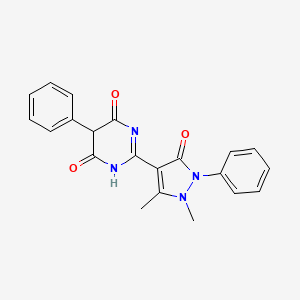
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with fluorophenyl and methylsulfonylphenyl groups
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the fluorophenyl and methylsulfonylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.
Industrial Production: Industrial-scale production may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions, ranging from oxidized or reduced derivatives to substituted analogs.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound finds applications in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other substituted pyrroles, such as 1-(3-Chlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole and 1-(3-Bromophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole.
Uniqueness: The presence of the fluorine atom and the specific arrangement of substituents confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H16FNO2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C18H16FNO2S/c1-13-6-11-18(20(13)16-5-3-4-15(19)12-16)14-7-9-17(10-8-14)23(2,21)22/h3-12H,1-2H3 |
InChI-Schlüssel |
ZSGARAVUFWYACK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)
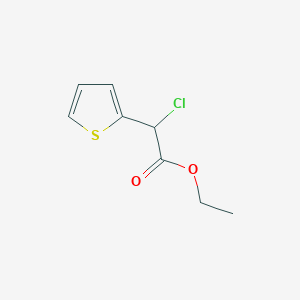
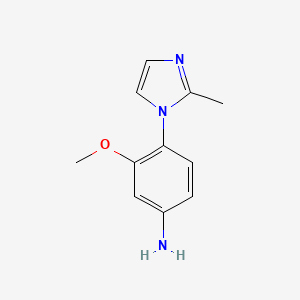
![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
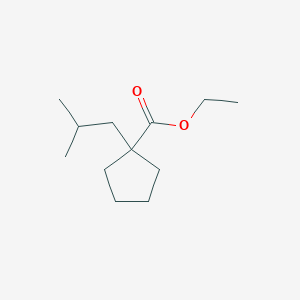
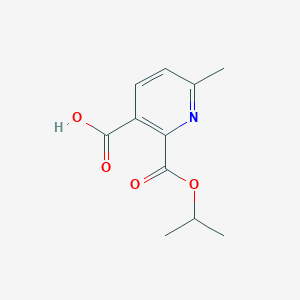

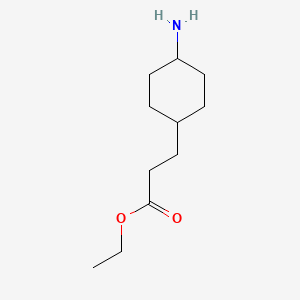

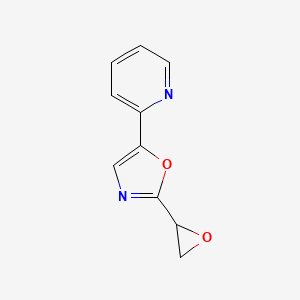
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
